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Compound of Interest

Compound Name: TG 100572 Hydrochloride

Cat. No.: B1682777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TG100572 Hydrochloride, a multi-targeted kinase

inhibitor, and Ranibizumab, a monoclonal antibody fragment targeting vascular endothelial

growth factor-A (VEGF-A). The information is intended for researchers, scientists, and

professionals in drug development to facilitate an objective evaluation of their respective

mechanisms, preclinical and clinical data, and therapeutic potential in ophthalmology.

Introduction
Pathological angiogenesis, the formation of new and leaky blood vessels, is a hallmark of

several debilitating ocular diseases, including neovascular (wet) age-related macular

degeneration (nAMD) and diabetic macular edema (DME). Vascular endothelial growth factor

(VEGF) is a key mediator in this process. While Ranibizumab specifically targets VEGF-A,

TG100572 Hydrochloride offers a broader approach by inhibiting multiple kinases involved in

angiogenesis and inflammation. This guide juxtaposes the available data for both compounds

to aid in understanding their distinct profiles.

Mechanism of Action
TG100572 Hydrochloride: A Multi-Targeted Kinase
Inhibitor
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TG100572 is a potent, small-molecule inhibitor of a specific set of kinases implicated in ocular

leakage and angiogenesis. It is the active metabolite of the prodrug TG100801, which was

designed for topical administration as an eye drop[1][2][3]. Upon administration, TG100801 is

converted to TG100572 by esterases in ocular tissues[4].

TG100572 exerts its effect by inhibiting multiple receptor tyrosine kinases (RTKs) and Src

family kinases[3][5]. Its targets include:

VEGF Receptors (VEGFR1, VEGFR2): Inhibition of these receptors directly blocks the

downstream signaling cascade initiated by VEGF, thereby reducing endothelial cell

proliferation, vascular permeability, and new blood vessel formation[1][3][5].

Fibroblast Growth Factor Receptors (FGFR1, FGFR2): By inhibiting FGFRs, TG100572 can

interfere with another important pathway involved in angiogenesis.

Platelet-Derived Growth Factor Receptor β (PDGFRβ): Inhibition of PDGFRβ can affect

pericyte function, which is crucial for vascular stability.

Src Family Kinases (including Src, Fyn, Lck, Lyn): These non-receptor tyrosine kinases are

involved in various cellular processes, including cell growth, differentiation, and migration.

Their inhibition can contribute to the anti-angiogenic and anti-inflammatory effects of the

drug[2][3][5].

This multi-targeted approach suggests that TG100572 may offer a broader spectrum of activity

compared to agents that solely target the VEGF pathway.

Ranibizumab: A Specific VEGF-A Antagonist
Ranibizumab is a recombinant humanized monoclonal antibody fragment (Fab) that specifically

binds to and inhibits all isoforms of vascular endothelial growth factor-A (VEGF-A)[6][7][8][9].

Overexpression of VEGF-A is a primary driver of abnormal and leaky blood vessel formation in

the retina, leading to fluid accumulation, hemorrhage, and vision loss in conditions like nAMD

and DME[8].

By binding to the receptor-binding site of VEGF-A, Ranibizumab prevents it from interacting

with its receptors, VEGFR1 and VEGFR2, on the surface of endothelial cells[6][7][8]. This

blockade effectively halts the VEGF-A-induced signaling cascade, leading to:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://iovs.arvojournals.org/article.aspx?articleid=2379165
https://go.drugbank.com/drugs/DB05075
https://www.medchemexpress.com/tg-100801-hydrochloride.html
https://iovs.arvojournals.org/article.aspx?articleid=2394884
https://www.medchemexpress.com/tg-100801-hydrochloride.html
https://www.medchemexpress.com/TG-100572.html
https://iovs.arvojournals.org/article.aspx?articleid=2379165
https://www.medchemexpress.com/tg-100801-hydrochloride.html
https://www.medchemexpress.com/TG-100572.html
https://go.drugbank.com/drugs/DB05075
https://www.medchemexpress.com/tg-100801-hydrochloride.html
https://www.medchemexpress.com/TG-100572.html
https://go.drugbank.com/drugs/DB01270
https://entokey.com/ranibizumab-ranibizumab-in-the-treatment-of-wet-macular-degeneration/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ranibizumab-nuna
https://www.youtube.com/watch?v=au0MFn0lVnY
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ranibizumab-nuna
https://go.drugbank.com/drugs/DB01270
https://entokey.com/ranibizumab-ranibizumab-in-the-treatment-of-wet-macular-degeneration/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ranibizumab-nuna
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reduced endothelial cell proliferation: This slows down the growth of new blood vessels.

Decreased vascular permeability: This reduces leakage from existing abnormal vessels,

leading to a decrease in macular edema[6][7].

Inhibition of neovascularization: This prevents the formation of new, damaging blood

vessels[6][7].

Ranibizumab is administered via intravitreal injection directly into the eye, ensuring high local

concentrations and minimizing systemic exposure[8][9].
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Caption: TG100572 inhibits multiple receptor and non-receptor tyrosine kinases.
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Caption: Ranibizumab specifically binds to and inhibits VEGF-A.

Preclinical and Clinical Data
Direct comparative studies between TG100572 Hydrochloride and Ranibizumab are not

available in the public domain. The following tables summarize the existing data for each

compound individually.

TG100572 Hydrochloride: Preclinical Data Summary
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Parameter Finding Species/Model Reference

In Vitro Kinase

Inhibition (IC₅₀)

VEGFR1: 2 nM,

VEGFR2: 7 nM,

FGFR1: 2 nM,

FGFR2: 16 nM,

PDGFRβ: 13 nM, Src:

1 nM

Biochemical Assays [3][5]

Inhibition of

Endothelial Cell

Proliferation (IC₅₀)

610 ± 72 nM

Human Retinal

Microvascular

Endothelial Cells

(hRMVEC)

[3][5]

Induction of Apoptosis

Induces apoptosis in

proliferating, but not

quiescent, endothelial

cells.

Endothelial Cell

Cultures
[3][5]

Inhibition of VEGF-

induced Signaling

Blocks VEGF-induced

phosphorylation of

extracellular signal-

regulated kinase

(Erk).

Endothelial Cell

Cultures
[3][5]

In Vivo Efficacy

(Systemic Delivery)

Significant

suppression of laser-

induced choroidal

neovascularization

(CNV).

Murine Model [10]

Ocular

Pharmacokinetics

(Topical Delivery of

Prodrug TG100801)

TG100572 reaches

therapeutic levels in

the choroid and

sclera. Half-life in

ocular tissues > 7

hours.

Rabbit, Dog, Mini-pig [4]
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Systemic Exposure

(Topical Delivery of

Prodrug TG100801)

Plasma levels of

TG100572 were

below the limit of

quantitation (1–3

ng/mL).

Multiple Species [4]

Ranibizumab: Clinical Trial Data Summary (Selected
Phase III Trials)
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Trial
(Indication)

N
Treatment
Arms

Key Efficacy
Outcome (at
24 months
unless stated)

Reference

RISE (DME) 377

Sham,

Ranibizumab 0.3

mg,

Ranibizumab 0.5

mg

Gained ≥15

letters: 18.1%

(Sham) vs.

44.8% (0.3 mg)

& 39.2% (0.5

mg)

[11]

RIDE (DME) 382

Sham,

Ranibizumab 0.3

mg,

Ranibizumab 0.5

mg

Gained ≥15

letters: 12.3%

(Sham) vs.

33.6% (0.3 mg)

& 45.7% (0.5

mg)

[11]

MARINA (nAMD) 716

Sham,

Ranibizumab 0.3

mg,

Ranibizumab 0.5

mg

Mean change in

BCVA: -10.4

letters (Sham)

vs. +6.5 letters

(0.3 mg) & +7.2

letters (0.5 mg)

[12]

ANCHOR

(nAMD)
423

Verteporfin PDT,

Ranibizumab 0.3

mg,

Ranibizumab 0.5

mg

Mean change in

BCVA: -9.5

letters (PDT) vs.

+8.5 letters (0.3

mg) & +11.3

letters (0.5 mg)

[12]

Experimental Protocols
TG100572: In Vivo Murine Model of Laser-Induced
Choroidal Neovascularization (CNV)

Objective: To evaluate the efficacy of systemically delivered TG100572 in a model of CNV.
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Animal Model: C57BL/6 mice.

Procedure:

Laser photocoagulation is used to rupture Bruch's membrane, inducing CNV.

Mice were dosed intraperitoneally (i.p.) twice daily for 4 days with 5 mg/kg TG100572,

followed by a single dose on Day 5.

At the end of the study, animals are euthanized, and eyes are enucleated.

Choroidal flat mounts are prepared and stained with a fluorescent isolectin to visualize the

vasculature.

The area of CNV is quantified using image analysis software.

Outcome Measures: The primary outcome is the area of CNV. Body weight is also monitored

as an indicator of systemic toxicity[10].

Ranibizumab: RISE and RIDE Phase III Clinical Trials for
Diabetic Macular Edema

Objective: To evaluate the efficacy and safety of Ranibizumab in patients with DME.

Study Design: Two parallel, Phase III, multicenter, randomized, sham injection-controlled

studies[11][13].

Participants: Patients with clinically significant macular edema with center involvement

secondary to type 1 or 2 diabetes mellitus.

Procedure:

Patients were randomized to receive monthly intravitreal injections of either 0.3 mg

Ranibizumab, 0.5 mg Ranibizumab, or a sham injection.

Patients underwent monthly assessments, including best-corrected visual acuity (BCVA)

measurement using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart and
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spectral-domain optical coherence tomography (SD-OCT) to measure central retinal

thickness.

The controlled treatment period was 24 months, with an optional extension phase.

Outcome Measures:

Primary: The proportion of patients who gained ≥15 letters in BCVA from baseline at 24

months.

Secondary: Mean change in BCVA, changes in retinal anatomy on OCT, and safety

assessments[11].

Experimental Workflow Diagram
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TG100572 Preclinical Workflow (Laser-Induced CNV) Ranibizumab Clinical Trial Workflow (RISE/RIDE)
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Caption: Comparison of preclinical and clinical experimental workflows.

Discussion and Conclusion
TG100572 Hydrochloride and Ranibizumab represent two distinct approaches to treating

neovascular ocular diseases. Ranibizumab is a highly specific, potent inhibitor of VEGF-A, the

efficacy and safety of which have been robustly established in numerous large-scale clinical
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trials, making it a standard of care for conditions like nAMD and DME[11][12][14]. Its

mechanism is well-understood, and its clinical profile is extensively documented.

TG100572, on the other hand, is a multi-targeted kinase inhibitor that was investigated in a

topical formulation via its prodrug, TG100801. Its broader mechanism of action, targeting not

only VEGFR but also other kinases involved in angiogenesis and inflammation, presents a

potentially advantageous therapeutic strategy. Preclinical data demonstrated its ability to inhibit

key pathways and suppress neovascularization in animal models[5][10]. Early clinical data for

the topical prodrug showed it was well-tolerated[1]. However, the development of this

compound for ophthalmic indications appears to have stalled, as there is a lack of recent,

publicly available data from later-phase clinical trials.

The key differences are summarized below:

Feature TG100572 Hydrochloride Ranibizumab

Target
Multi-kinase (VEGFRs,

FGFRs, PDGFRβ, Src)
VEGF-A

Modality Small molecule Monoclonal antibody fragment

Administration
Investigated as a topical eye

drop (prodrug)
Intravitreal injection

Development Stage
Preclinical / Early Clinical (as

of last public data)

Approved, Marketed, Standard

of Care

Data Availability
Limited to preclinical and

Phase 1/2a studies

Extensive Phase III and real-

world data

For researchers and drug development professionals, the story of TG100572 highlights the

exploration of multi-targeted, topically delivered small molecules as an alternative to

intravitreally injected biologics. While this specific compound may not have advanced, the

underlying principle remains an active area of research. Ranibizumab, in contrast, serves as a

benchmark for efficacy and safety against which new therapies are often measured. Future

innovations in the field may involve combining the targeted potency of biologics with the

broader activity and alternative delivery routes of small-molecule kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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